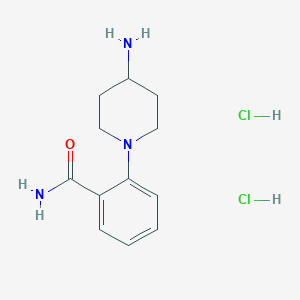

2-(4-Aminopiperidin-1-yl)benzamide dihydrochloride

説明

This compound is characterized by its molecular formula C12H19Cl2N3O and a molecular weight of 292.2. It is commonly used in research and development, particularly in the fields of chemistry, biology, and medicine.

特性

分子式 |

C12H19Cl2N3O |

|---|---|

分子量 |

292.20 g/mol |

IUPAC名 |

2-(4-aminopiperidin-1-yl)benzamide;dihydrochloride |

InChI |

InChI=1S/C12H17N3O.2ClH/c13-9-5-7-15(8-6-9)11-4-2-1-3-10(11)12(14)16;;/h1-4,9H,5-8,13H2,(H2,14,16);2*1H |

InChIキー |

HDWVLKHVZYEKPS-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCC1N)C2=CC=CC=C2C(=O)N.Cl.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)benzamide dihydrochloride typically involves the reaction of 4-aminopiperidine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of 2-(4-Aminopiperidin-1-yl)benzamide dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

化学反応の分析

Types of Reactions

2-(4-Aminopiperidin-1-yl)benzamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or piperidines.

科学的研究の応用

2-(4-Aminopiperidin-1-yl)benzamide has applications in chemistry, biology, medicine, and industry. It can be used as a building block in the synthesis of complex organic molecules. As a probe, it serves in studying biological systems and interactions with biomolecules. It also has potential therapeutic applications as an intermediate in the synthesis of pharmaceuticals. Furthermore, it is used in the development of new materials and chemical processes.

Scientific Research Applications

- Chemistry 2-(4-Aminopiperidin-1-yl)benzamide serves as a building block in creating complex organic molecules.

- Biology This compound can be employed as a probe to explore biological systems and interactions with biomolecules.

- Medicine 2-(4-Aminopiperidin-1-yl)benzamide shows potential therapeutic applications, including its use as an intermediate in synthesizing pharmaceuticals.

- Industry In industry, 2-(4-Aminopiperidin-1-yl)benzamide is used to develop new materials and chemical processes.

The compound interacts with a cell surface glycoprotein receptor and acts as a positive regulator of T-cell coactivation. The molecular and cellular effects of this compound’s action involve the enhancement of T-cell coactivation. Environmental factors such as the hypoxic microenvironment of tumor cells can influence the action, efficacy, and stability of this compound.

Major products formed from 2-(4-Aminopiperidin-1-yl)benzamide include:

- Oxidation leading to the formation of 2-(4-nitro-1-piperidinyl)benzamide.

- Reduction leading to the formation of 2-(4-amino-1-piperidinyl)benzamide.

- Substitution leading to the formation of various substituted benzamides depending on the nucleophile used.

作用機序

The mechanism of action of 2-(4-Aminopiperidin-1-yl)benzamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

2-(4-Aminopiperidin-1-yl)benzamide dihydrochloride can be compared with other similar compounds, such as:

2-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride: Similar structure but different functional groups.

2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride: Similar piperidine ring but different substituents.

2-(4-Aminopiperidin-4-yl)ethan-1-ol dihydrochloride: Similar piperidine ring but different side chains .

生物活性

2-(4-Aminopiperidin-1-yl)benzamide dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- CAS Number : 2639421-35-3

- Molecular Formula : C11H15Cl2N3O

- Molecular Weight : 276.16 g/mol

The biological activity of 2-(4-Aminopiperidin-1-yl)benzamide dihydrochloride is primarily attributed to its interaction with various molecular targets, particularly in the context of enzyme inhibition and receptor modulation. It has been shown to act as an inhibitor of certain kinases, which play crucial roles in cellular signaling pathways.

Key Mechanisms:

- Inhibition of Protein Kinase B (PKB) : The compound has demonstrated ATP-competitive inhibition of PKB, which is involved in cancer cell signaling pathways. This inhibition can lead to reduced tumor growth and improved outcomes in cancer models .

- Modulation of Neurotransmitter Receptors : It has been suggested that the compound may interact with neurotransmitter receptors, potentially influencing conditions such as anxiety and depression through modulation of serotonin and dopamine pathways .

Biological Activity Overview

The following table summarizes the biological activities associated with 2-(4-Aminopiperidin-1-yl)benzamide dihydrochloride:

Case Studies

Several studies have explored the efficacy and safety profile of 2-(4-Aminopiperidin-1-yl)benzamide dihydrochloride:

- Cancer Research : A study demonstrated that this compound effectively inhibited PKB activity in vitro, leading to significant reductions in the proliferation of cancer cell lines. In vivo experiments using human tumor xenografts in nude mice showed a marked decrease in tumor size when treated with the compound .

- Neuropharmacology : Research indicated that administration of the compound resulted in improved performance in behavioral tests related to anxiety and depression, suggesting a potential role as a therapeutic agent for mood disorders .

- Antiviral Studies : In vitro assays revealed that 2-(4-Aminopiperidin-1-yl)benzamide dihydrochloride exhibited inhibitory effects on HIV entry into host cells, highlighting its potential as an antiviral agent .

Q & A

Q. What are the recommended synthetic pathways for 2-(4-aminopiperidin-1-yl)benzamide dihydrochloride, and how can reaction efficiency be optimized?

A common approach involves coupling 4-aminopiperidine with benzamide derivatives followed by dihydrochloride salt formation. For example, nucleophilic substitution or amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) can be employed. Reaction efficiency depends on solvent choice (e.g., DMF or dichloromethane), temperature control (typically 0–25°C), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the dihydrochloride salt .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- HPLC/LC-MS : To assess purity (>95% recommended for pharmacological studies) and detect impurities (e.g., unreacted precursors) .

- NMR (¹H/¹³C) : Confirm the presence of the benzamide moiety (aromatic protons at δ 7.2–8.0 ppm) and piperidine ring protons (δ 1.5–3.5 ppm) .

- Elemental Analysis : Verify the dihydrochloride stoichiometry (Cl⁻ content) .

- Melting Point : Compare observed values (e.g., 160–162°C for analogous piperidine dihydrochlorides) with literature data .

Q. What are the key stability considerations for storage and handling?

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) should be used to minimize moisture uptake .

- Stability Tests : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and humidity (75% RH) to identify degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Discrepancies in IC₅₀ values or mechanism-of-action claims may arise from:

- Assay Variability : Validate results across multiple cell lines (e.g., HEK293 vs. CHO) and assay formats (e.g., fluorescence vs. radiometric) .

- Salt Form Impact : Compare free base and dihydrochloride forms, as protonation states influence solubility and target binding .

- Metabolite Interference : Use LC-MS/MS to identify active metabolites that may contribute to observed effects .

Q. What strategies are recommended for analyzing enantiomeric impurities in chiral derivatives of this compound?

- Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane:isopropanol gradients to resolve enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration if synthetic routes involve chiral intermediates .

- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives .

Q. How can computational modeling guide the design of analogs with improved target selectivity?

- Docking Studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the benzamide carbonyl and piperidine amine .

- QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with activity data .

- MD Simulations : Assess dynamic interactions over nanosecond timescales to identify stable binding conformations .

Methodological Considerations

Q. What in vitro and in vivo models are suitable for evaluating pharmacokinetic properties?

- In Vitro :

- In Vivo :

Q. How should researchers mitigate toxicity risks during preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。